molecular formula C26H36O6 B12670062 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate CAS No. 85135-80-4

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate

Cat. No.: B12670062
CAS No.: 85135-80-4
M. Wt: 444.6 g/mol
InChI Key: VHNVULANWDGFPT-MOAAPXTLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression and the suppression of inflammatory responses. The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

85135-80-4

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-18,21,31H,6-11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1

InChI Key

VHNVULANWDGFPT-MOAAPXTLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C(C)(C)C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)C(C)(C)C)O)C

Origin of Product

United States

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